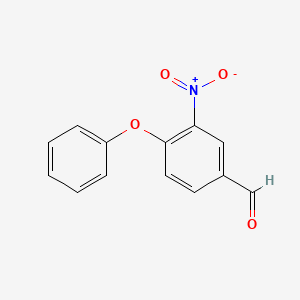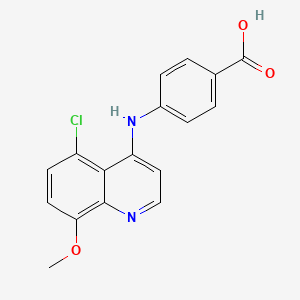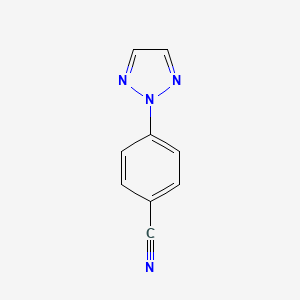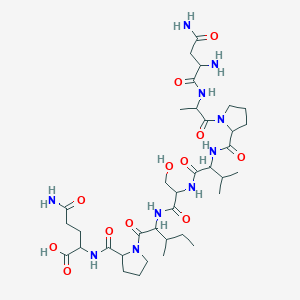![molecular formula C12H16O5S B12111394 Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- CAS No. 134649-63-1](/img/structure/B12111394.png)
Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- is an organic compound with a complex structure that includes a butanoic acid backbone, a methoxyphenyl group, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methoxybenzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation, where the methoxyphenyl compound is treated with sulfur trioxide or chlorosulfonic acid.
Formation of the Butanoic Acid Backbone: The butanoic acid backbone can be constructed through a series of reactions, including aldol condensation and subsequent reduction and oxidation steps.
Industrial Production Methods
Industrial production methods for butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group can also interact with cellular receptors, modulating their function. These interactions can lead to various biological effects, including changes in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- can be compared with other similar compounds, such as:
2-{[(2-methoxyphenyl)sulfonyl]amino}-4-(methylthio)butanoic acid: This compound has a similar structure but includes an amino group and a methylthio group, which can lead to different chemical and biological properties.
(3R)-4,4-Difluoro-3-[(4-methoxyphenyl)sulfonyl]butanoic acid: This compound includes fluorine atoms, which can affect its reactivity and interactions with biological targets.
The uniqueness of butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
134649-63-1 |
|---|---|
Formule moléculaire |
C12H16O5S |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)sulfonyl-3-methylbutanoic acid |
InChI |
InChI=1S/C12H16O5S/c1-8(2)11(12(13)14)18(15,16)10-6-4-9(17-3)5-7-10/h4-8,11H,1-3H3,(H,13,14) |
Clé InChI |
FHRSRACHKWFWRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12111328.png)





![16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B12111374.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2E)-3,7-dimethylocta-2,6-dienyl] carbonate](/img/structure/B12111381.png)


![1,4-Dihydropyrrolo[3,2-b]pyrrole](/img/structure/B12111405.png)
![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine](/img/structure/B12111407.png)
